1,2-Diphenylcyclopropane
Overview
Description
1,2-Diphenylcyclopropane is an organic compound with the molecular formula C₁₅H₁₄. It consists of a cyclopropane ring substituted with two phenyl groups. This compound is known for its unique structural features and has been studied for various chemical properties and applications.
Mechanism of Action
Target of Action
It is believed to function as a lewis acid, forming covalent bonds with electron-rich molecules . This distinctive attribute enables its utilization as a catalyst in numerous organic reactions .
Mode of Action
As a Lewis acid, 1,2-Diphenylcyclopropane is likely to interact with its targets by accepting a pair of nonbonding electrons. This interaction can lead to the formation of covalent bonds, which may result in changes to the target molecule’s structure and function .
Biochemical Pathways
Cyclopropane, a structural motif found in this compound, is widespread in natural products and is usually essential for biological activities . Enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light-induced geometric isomerization of diphenylcyclopropanes has been observed when included within Y zeolites . This suggests that the compound’s reactivity and stability can be influenced by its physical and chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylcyclopropane can be synthesized through several methods:
Simmons-Smith Reaction: This method involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Sulfonium Ylide Addition: This method involves the addition of sulfonium ylides to 1,1-diphenylethene, yielding this compound.
Reduction of 1,1-Diphenyl-2,2-dihalocyclopropanes: This method uses sodium in ammonia to reduce 1,1-diphenyl-2,2-dihalocyclopropanes to this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Simmons-Smith reaction due to its relatively high yield and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can convert this compound to other cyclopropane derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ammonia is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized cyclopropane derivatives.
Reduction: Reduced cyclopropane derivatives.
Substitution: Substituted phenylcyclopropane derivatives.
Scientific Research Applications
1,2-Diphenylcyclopropane has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions.
Catalysis: The compound acts as a Lewis acid and is used as a catalyst in numerous organic reactions.
Material Science: It is used in the synthesis of novel materials with unique properties.
Pharmaceutical Research: The compound is studied for its potential use in drug development and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diphenylcyclopropane
- 1,2-Diphenylcyclopropane-1-carboxylic acid
- Cyclopropyl-1,2-bis(boronates)
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its ability to act as both a Lewis acid and a nucleophile makes it versatile in various chemical reactions. Additionally, its stability and reactivity make it a valuable compound in organic synthesis and catalysis .
Properties
IUPAC Name |
(2-phenylcyclopropyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIYTDQNAOYUNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880676 | |
Record name | 1,2-diphenylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-47-2, 29881-14-9 | |
Record name | Diphenylcyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diphenylcyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029881149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-diphenylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans)-1,1'-(1,2-cyclopropanediyl)bisbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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